molecular formula C19H18ClNO B1227171 6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine

6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine

Cat. No. B1227171
M. Wt: 311.8 g/mol
InChI Key: QAIJLJNVSBGMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine is a 1-benzopyran.

Scientific Research Applications

Potential Antiproliferative Agents

Research indicates that derivatives of benzopyran-4-imines, such as 6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine, show potential as antiproliferative agents. A study by Volmajer et al. (2003) involved the preparation of N-chlorobenzopyran-2-imines through the reaction of sodium hypochlorite with benzopyran-2-imines obtained via Knoevenagel condensation, highlighting their potential in antiproliferative applications (Volmajer et al., 2003).

Fragmentation Mechanisms in Mass Spectrometry

In the field of mass spectrometry, the study of benzopyrans, including those similar to 6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine, reveals unique fragmentation mechanisms. Ramana et al. (1987) noted intramolecular substitutions leading to cyclizations with chlorine ejection during the mass spectral fragmentation of related compounds (Ramana et al., 1987).

Phototransformation Mechanisms

The phototransformation of benzopyrans, including compounds akin to the 6-chloro derivative, has been explored in various studies. Gupta et al. (1995) investigated the photoirradiation of 3-alkoxy-6-chloro-2-(2′-furyl)-4-oxo-4H-1-benzopyrans, uncovering complex ring transformation mechanisms (Gupta et al., 1995).

Crystal Structure Analysis

The crystal structures of benzopyrans, similar to 6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine, have been analyzed for insights into their molecular arrangements. Thinagar et al. (2003) studied compounds such as 3,3'-[o-phenylenebis(methyleneoxy)]bis(6-chloroflavone), shedding light on the planarity of the benzopyran moiety and intermolecular hydrogen bonding patterns (Thinagar et al., 2003).

E/Z Isomerization of Imines

The study of E/Z isomerization in imines, including those found in benzopyrans, has been a topic of research. Traven et al. (2008) examined the spectral characteristics of aromatic imines and their dependence on solvents, contributing to the understanding of solvatochromic effects in these compounds (Traven et al., 2008).

Synthesis of Pyran Derivatives

The synthesis of pyran derivatives, related to 6-chloro benzopyrans, has also been studied. Albadi et al. (2014) utilized poly(4-vinylpyridine) as a catalyst for the synthesis of benzopyrans and dihydropyranochromenes, highlighting the efficiency of this method in producing high yields under mild conditions (Albadi et al., 2014).

properties

Product Name

6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine

Molecular Formula

C19H18ClNO

Molecular Weight

311.8 g/mol

IUPAC Name

6-chloro-N-(2-methylpropyl)-2-phenylchromen-4-imine

InChI

InChI=1S/C19H18ClNO/c1-13(2)12-21-17-11-19(14-6-4-3-5-7-14)22-18-9-8-15(20)10-16(17)18/h3-11,13H,12H2,1-2H3

InChI Key

QAIJLJNVSBGMNY-UHFFFAOYSA-N

SMILES

CC(C)CN=C1C=C(OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC(C)CN=C1C=C(OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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